molecular formula C17H23F3N2O2 B13627876 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol

3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol

Cat. No.: B13627876
M. Wt: 344.37 g/mol
InChI Key: DALDQPZVAQTDOK-UHFFFAOYSA-N
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Description

3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol is a complex organic compound that features a trifluoromethyl group, a phenoxy group, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol typically involves multiple steps One common approach is to start with the preparation of the trifluoromethylphenoxy intermediate, which is then reacted with a piperidine derivative

    Preparation of Trifluoromethylphenoxy Intermediate: This step involves the reaction of a trifluoromethylbenzene derivative with a suitable phenol under basic conditions.

    Formation of Piperidine Derivative: The intermediate is then reacted with a piperidine derivative in the presence of a suitable base and solvent.

    Introduction of Pyrrolidine Ring: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, often using a cyclization agent and appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The piperidine and pyrrolidine rings contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Trifluoromethyl)phenoxy)piperidine: Lacks the pyrrolidine ring but shares the trifluoromethylphenoxy and piperidine moieties.

    3-(Trifluoromethyl)phenoxy)pyrrolidine: Lacks the piperidine ring but shares the trifluoromethylphenoxy and pyrrolidine moieties.

Uniqueness

3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both piperidine and pyrrolidine rings, which contribute to its distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

3-[[4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol

InChI

InChI=1S/C17H23F3N2O2/c18-17(19,20)13-2-1-3-15(10-13)24-14-4-8-22(9-5-14)12-16(23)6-7-21-11-16/h1-3,10,14,21,23H,4-9,11-12H2

InChI Key

DALDQPZVAQTDOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(F)(F)F)CC3(CCNC3)O

Origin of Product

United States

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